3-(Butylsulfanyl)-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a diphenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-1,3-diphenylpropan-1-one typically involves the reaction of 1,3-diphenylpropan-1-one with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the diphenylpropanone backbone can be reduced to form alcohols.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The butylsulfanyl group may interact with enzymes or receptors, modulating their activity. The diphenylpropanone backbone may also play a role in its biological effects by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-1,3-diphenylpropan-1-one
- 3-(Ethylsulfanyl)-1,3-diphenylpropan-1-one
- 3-(Propylsulfanyl)-1,3-diphenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Properties
CAS No. |
21205-11-8 |
---|---|
Molecular Formula |
C19H22OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-butylsulfanyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22OS/c1-2-3-14-21-19(17-12-8-5-9-13-17)15-18(20)16-10-6-4-7-11-16/h4-13,19H,2-3,14-15H2,1H3 |
InChI Key |
GAVMFJLZGTXZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.